

resolving sum peaks in Barium-133 gamma spectrum

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Compound of Interest

Compound Name: Barium-133

Cat. No.: B1238490

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Technical Support Center: Gamma Spectroscopy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during gamma spectroscopy experiments, with a specific focus on the **Barium-133** isotope and the phenomenon of sum peaks.

Troubleshooting Guides

Issue: Unidentified Peaks in the Barium-133 Gamma Spectrum

Symptoms:

- Appearance of peaks in the spectrum that do not correspond to the known gamma emission energies of **Barium-133**.
- These peaks are often of lower intensity than the primary gamma peaks.

Possible Cause: The most common cause of these unidentified peaks is true coincidence summing. This occurs when two or more photons (gamma rays or X-rays) from a single decay event are detected by the spectrometer at virtually the same time, registering as a single event with an energy equal to the sum of the individual photon energies.^{[1][2]} **Barium-133** has a

complex decay scheme with multiple gamma rays emitted in cascade, making it susceptible to coincidence summing.[3][4]

Troubleshooting Steps:

- Identify Potential Sum Peaks:
 - Consult the **Barium-133** decay scheme and gamma ray energies (see Table 1).
 - Calculate the expected energies of sum peaks by adding the energies of prominent, coincident gamma rays. For example, a sum peak might be observed at the sum of the 81.0 keV and 356.0 keV gamma rays.
 - Compare these calculated energies with the energies of the unidentified peaks in your spectrum.
- Vary the Source-to-Detector Distance:
 - Acquire spectra with the **Barium-133** source at increasing distances from the detector (e.g., on the detector endcap, 5 cm away, and 10 cm away).
 - The probability of coincidence summing is highly dependent on the detection efficiency, which decreases as the source-to-detector distance increases.[5]
 - If the intensity of the unidentified peak decreases significantly relative to the primary gamma peaks as the distance increases, it is highly likely to be a sum peak.
- Use Attenuators for Low-Energy Gammas/X-rays:
 - **Barium-133** decays via electron capture, which results in the emission of characteristic X-rays that can sum with emitted gamma rays.[5][6]
 - Placing a thin absorber, such as a copper or aluminum foil, between the source and the detector can attenuate these low-energy X-rays, reducing the probability of sum peak formation with higher-energy gammas.[5]

Issue: Inaccurate Quantification of Barium-133 Activity

Symptoms:

- Calculated activity of the **Barium-133** source is lower or higher than the certified value.
- Discrepancies in activity measurements, especially when changing the counting geometry.

Possible Cause: Coincidence summing can lead to both a "summing-out" and a "summing-in" effect, which can significantly impact the accuracy of activity calculations.[\[5\]](#)

- Summing-out: When a gamma ray is detected in coincidence with another, the count is removed from the full-energy peak of the individual gamma ray, leading to an underestimation of its intensity and, consequently, the source activity.[\[5\]](#)
- Summing-in: The creation of a sum peak adds counts to a higher energy region of the spectrum, which could potentially be misidentified as a primary gamma ray, leading to an overestimation of activity if not properly accounted for.[\[5\]](#)

Troubleshooting Steps:

- Employ Coincidence Summing Correction Software:
 - Many modern gamma spectroscopy software packages include modules for calculating and applying coincidence summing corrections. These tools model the detector, source geometry, and the nuclide's decay scheme to correct for the summing effects.
- Perform an Efficiency Calibration with Single-Line Emitters:
 - To obtain a more accurate efficiency curve, use a set of single-gamma emitting sources (e.g., ¹³⁷Cs, ⁵⁴Mn) where coincidence summing is not a concern.
 - Compare the efficiency curve generated from these single-line sources with the apparent efficiencies calculated from the **Barium-133** peaks. Deviations can indicate the extent of summing effects.
- Utilize the Peak-to-Total Ratio Method:
 - This is a semi-empirical method for coincidence summing correction. It involves measuring the peak-to-total ratio for the detector using single-line emitting sources at a defined

distance.[7] This information can then be used to correct the peak areas of nuclides with complex decay schemes like **Barium-133**.

Frequently Asked Questions (FAQs)

Q1: What is a sum peak in a gamma spectrum?

A sum peak is a spectral feature that arises when two or more photons, emitted in cascade from a single nuclear decay, are detected simultaneously by the spectrometer.[1][2] The detector registers this as a single event with an energy equal to the sum of the energies of the individual photons. This phenomenon is also known as true coincidence summing.[5]

Q2: Why is **Barium-133** prone to producing sum peaks?

Barium-133 undergoes decay by electron capture to excited states of Caesium-133.[8][9] These excited states then de-excite by emitting multiple gamma rays in a cascade. Because these gamma rays are emitted in very quick succession, there is a high probability that two or more will strike the detector at the same time, especially in high-efficiency counting geometries.[6]

Q3: How can I distinguish a sum peak from a true gamma-ray peak?

A key characteristic of a sum peak is that its intensity relative to other peaks changes with the source-to-detector distance.[5] As the source is moved further from the detector, the probability of coincidence decreases, and thus the relative intensity of the sum peak will diminish. Additionally, the energy of a sum peak will correspond to the sum of two or more known gamma-ray energies from the source.

Q4: What is the difference between true coincidence summing and random summing?

True coincidence summing involves the detection of multiple photons from a single nuclear decay.[2] Random summing, on the other hand, occurs when photons from the decay of two different nuclei are detected within the resolving time of the detector.[10] Random summing is dependent on the overall count rate, while true coincidence summing is primarily dependent on the decay scheme of the nuclide and the detection efficiency.[2]

Q5: Can sum peaks affect the energy calibration of my spectrometer?

While sum peaks themselves are not typically used for energy calibration, their presence can complicate the identification of true calibration peaks. If a sum peak is misidentified as a primary gamma peak from a calibration standard, it will lead to an inaccurate energy calibration. It is crucial to use calibration sources with simple decay schemes (single or few gamma rays) to minimize the occurrence of sum peaks.

Data Presentation

Table 1: Principal Gamma and X-ray Emissions of **Barium-133**

Energy (keV)	Intensity per 100 Disintegrations
30.97 (K α 2 X-ray)	64.16
30.62 (K α 1 X-ray)	34.74
53.16	2.199
79.61	2.62
81.00	34.06
276.40	7.164
302.85	18.33
356.01	62.05
383.85	8.94

Data sourced from ICRP Publication 107.[8]

Table 2: Common Sum Peaks in **Barium-133** Spectrum

Contributing Gammas/X-rays (keV)	Sum Peak Energy (keV)
81.00 + 276.40	357.40
81.00 + 302.85	383.85
81.00 + 356.01	437.01
30.62/30.97 + 356.01	~386.6

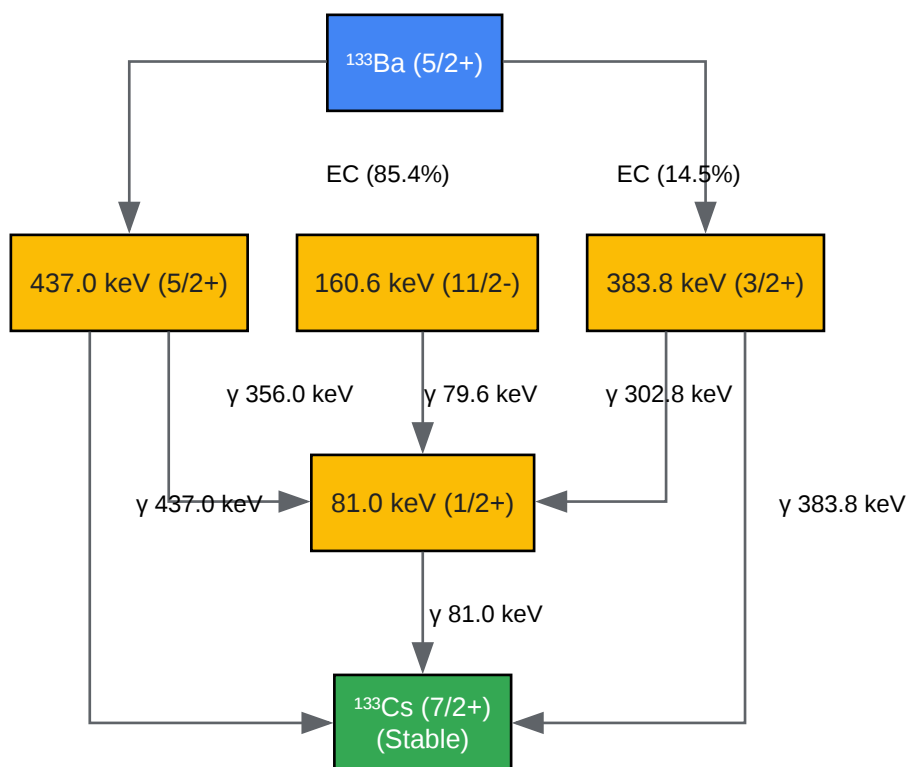
Experimental Protocols

Protocol for Investigating Sum Peaks by Varying Source-to-Detector Distance

- System Setup:
 - Ensure the gamma spectroscopy system, including the detector, amplifier, and multi-channel analyzer (MCA), is properly set up and calibrated.[\[11\]](#)[\[12\]](#)
 - Use a **Barium-133** source of known activity.
- Data Acquisition - Position 1 (Close Geometry):
 - Place the **Barium-133** source directly on the endcap of the detector.
 - Acquire a spectrum for a sufficient duration to obtain good statistics in the peaks of interest (e.g., at least 10,000 counts in the 356 keV peak).[\[5\]](#)
 - Save the spectrum and record the source-to-detector distance (0 cm).
- Data Acquisition - Position 2 (Intermediate Distance):
 - Move the source to a distance of 5 cm from the detector endcap.
 - Acquire a spectrum for a duration calculated to achieve similar counts in the primary peaks as in the close geometry measurement.
 - Save the spectrum and record the distance.

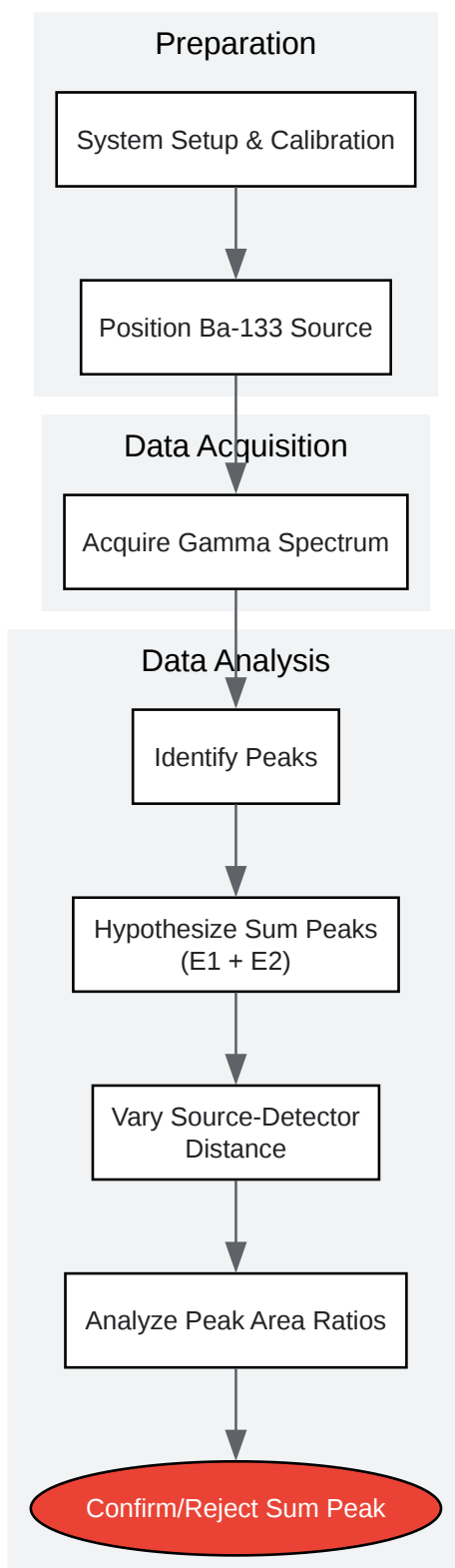
- Data Acquisition - Position 3 (Far Geometry):
 - Move the source to a distance of 10 cm or greater from the detector endcap.
 - Acquire a spectrum, again adjusting the acquisition time for comparable statistics.
 - Save the spectrum and record the distance.
- Data Analysis:
 - Identify the full-energy peaks of **Barium-133** and any suspected sum peaks in all three spectra.
 - For each spectrum, calculate the ratio of the net peak area of a suspected sum peak to the net peak area of a prominent, non-coincident gamma peak (e.g., the 356 keV peak).
 - A significant decrease in this ratio as the distance increases confirms the peak as a sum peak.

Mandatory Visualization



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Caption: Simplified decay scheme of **Barium-133** to Caesium-133.



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Caption: Workflow for the identification of sum peaks.

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